7-Hydroxyisoindolin-1-one

説明

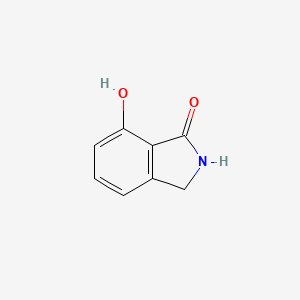

Structure

2D Structure

3D Structure

特性

IUPAC Name |

7-hydroxy-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-6-3-1-2-5-4-9-8(11)7(5)6/h1-3,10H,4H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZKWUFXTQKCDBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)O)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60717642 | |

| Record name | 7-Hydroxy-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033809-85-6 | |

| Record name | 7-Hydroxy-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Hydroxyisoindolin 1 One and Derivatives

General Synthetic Strategies for Isoindolin-1-ones

General strategies for constructing the isoindolin-1-one (B1195906) ring system are diverse, offering pathways that can be adapted for the synthesis of specific derivatives by selecting appropriately substituted starting materials.

One-pot syntheses are highly efficient as they allow for the formation of complex molecules in a single reaction vessel without the need to isolate intermediates, saving time, reagents, and reducing waste. researchgate.net

This strategy typically involves the initial nucleophilic attack of an amine onto a carbonyl or cyano group attached to a benzene (B151609) ring, followed by an intramolecular cyclization to form the lactam ring of the isoindolin-1-one.

A common approach involves the reaction of 2-cyanobenzaldehyde (B126161) with primary amines. The amine's nucleophilic addition to the aldehyde is followed by cyclization and rearrangement to yield 3-aminoisoindolin-1-one (B2715335) derivatives. nih.gov This method is efficient for creating substituted isoindolinones by varying the amine component. nih.gov

Another variation utilizes 3-alkylidenephthalides and primary amines. The reaction proceeds via a nucleophilic addition of the amine to the exocyclic double bond, which generates a hemiaminal group and forms the 3-hydroxyisoindolin-1-one core structure. nih.gov This process can be significantly accelerated using ultrasonic irradiation, reducing reaction times and improving yields. nih.gov

Table 1: Examples of Nucleophilic Addition-Cyclization for Isoindolin-1-one Synthesis

| Starting Materials | Amine | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Cyanobenzaldehyde | 2-Nitroaniline | 5% KOH in MeOH, DCM | 3-((2-Nitrophenyl)amino)isoindolin-1-one | N/A | nih.gov |

| 2-Cyanobenzaldehyde | 4-Chloro-2-nitroaniline | 5% KOH in MeOH, DCM | 3-((4-Chloro-2-nitrophenyl)amino)isoindolin-1-one | 79% | nih.gov |

Three-component reactions (TCRs) offer a powerful method for rapidly building molecular complexity. A notable example is the one-pot reaction between 2-formylbenzoic acid, a primary amine, and a secondary phosphine (B1218219) oxide (a close relative of dimethyl phosphite) under mild, catalyst-free conditions. rsc.org This reaction proceeds quickly to form 3-oxoisoindolin-1-ylphosphine oxides. rsc.org The versatility of this method allows for the synthesis of a library of compounds by varying both the primary amine and the phosphine oxide component.

Another catalyst-free, three-component synthesis has been developed in water using 2-formylbenzoic acid, benzylamine, and acetophenone (B1666503) to produce isoindolinone derivatives. researchgate.net

Table 2: Three-Component Synthesis of Phosphinoyl-Functionalized Isoindolinones

| 2-Formylbenzoic Acid | Primary Amine | Secondary Phosphine Oxide | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 equiv. | Benzylamine | Diphenylphosphine oxide | Dichloromethane, rt, 15 min | 95% | rsc.org |

| 1 equiv. | Aniline | Diphenylphosphine oxide | Dichloromethane, rt, 15 min | 96% | rsc.org |

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next. These processes are highly atom-economical and can generate complex structures from simple starting materials in a single operation.

A prominent example is the base-promoted cascade reaction of ortho-carbonyl-substituted benzonitriles with pronucleophiles like ((chloromethyl)sulfonyl)benzenes. nih.govacs.org This metal-free reaction is typically promoted by a simple base such as potassium carbonate (K₂CO₃) under mild conditions. acs.org The sequence involves:

Activation of the pronucleophile by deprotonation.

Nucleophilic addition to the carbonyl group.

Ring closure onto the nitrile group.

Dimroth rearrangement of the resulting heterocycle to form the stable isoindolin-1-one ring. acs.org

This methodology allows for the synthesis of isoindolinones with a tetrasubstituted carbon at the C-3 position. nih.govacs.org

Transition metal catalysis provides powerful and versatile tools for the synthesis of isoindolin-1-ones, often enabling reactions that are not feasible through other means. abo.fi These methods include C-H activation, cross-coupling, and carbonylation reactions. abo.fisemanticscholar.org

Palladium catalysts are widely employed in the synthesis of isoindolin-1-ones due to their high efficiency and functional group tolerance. organic-chemistry.org

One key strategy is the palladium-catalyzed aminocarbonylation of o-halobenzoates with primary amines. nih.govnih.gov This one-step method involves the oxidative insertion of palladium into the carbon-halogen bond, followed by CO insertion and reaction with an amine to form an o-amidocarboxylate intermediate, which then undergoes base-catalyzed cyclization. nih.gov This approach is tolerant of various functional groups and provides good yields under mild conditions. nih.gov

Another significant method is the intramolecular cyclization of 2-iodobenzamides . An efficient palladium-catalyzed process allows for the cyclization of 2-iodobenzamides that have a 2-oxoethyl group on the nitrogen atom, yielding 3-acyl isoindolin-1-ones and 3-hydroxy-3-acylisoindolin-1-ones. organic-chemistry.orgresearchgate.net

More recently, palladium catalysis has been used for the asymmetric synthesis of chiral isoindolinones. An asymmetric tandem aza-Heck/Sonogashira coupling and an aminoalkynylation of O-phenyl hydroxamic ethers with terminal alkynes have been developed to produce chiral isoindolinone derivatives bearing a quaternary stereocenter with excellent enantioselectivity. organic-chemistry.orgchemistryviews.org

Table 3: Examples of Palladium-Catalyzed Isoindolinone Synthesis

| Reaction Type | Substrate | Catalyst System | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Aminocarbonylation | Methyl 2-bromobenzoate, Benzylamine | Pd(OAc)₂, DPPP, Et₃N | Toluene, 110 °C, 80 psi CO | 2-Benzylisoindole-1,3-dione | nih.govnih.gov |

| Intramolecular Cyclization | N-(2-oxo-2-phenylethyl)-2-iodobenzamide | Pd(OAc)₂, PPh₃, Cs₂CO₃ | Toluene, 100 °C | 3-Benzoyl-3-hydroxyisoindolin-1-one | organic-chemistry.orgresearchgate.net |

Transition Metal-Catalyzed Reactions

Copper-Catalyzed Reactions

Copper-catalyzed reactions represent a valuable tool for the synthesis of isoindolinone derivatives. One notable approach involves the intramolecular C-H sulfamidation of 2-benzyl-N-tosylbenzamides. This method, utilizing a copper catalyst, facilitates the formation of N-arylsulfonyl-1-arylisoindolinones. Subsequent deprotection of the sulfonyl group can yield the free isoindolinone. Mechanistic studies suggest that the reaction may proceed through the oxidation of a copper π-arene intermediate nih.gov. While this specific method has been demonstrated for various substituted isoindolinones, its direct application to produce 7-hydroxyisoindolin-1-one would depend on the appropriate substitution of the starting benzamide (B126).

Another copper-catalyzed approach involves the reaction of 2-iodobenzamides with benzyl (B1604629) cyanides in the presence of a copper(I) catalyst, leading to the formation of 3-hydroxyisoindolin-1-one derivatives rsc.org. This reaction proceeds through a novel pathway involving carbon degradation and ring contraction. The adaptability of this method to synthesize the 7-hydroxy analog would necessitate the use of a 2-iodo-6-hydroxybenzamide derivative as the starting material.

Rhodium(I)-Catalyzed Asymmetric Aminocarbonylation

Rhodium-catalyzed reactions, particularly asymmetric aminocarbonylation, have emerged as powerful methods for the enantioselective synthesis of chiral isoindolinones. While direct examples of rhodium-catalyzed synthesis of this compound are not prevalent in the reviewed literature, the general applicability of these methods to substituted benzaldehydes and alkynes suggests potential pathways. For instance, rhodium-catalyzed asymmetric arylation of N-tosylimines derived from 2-formylbenzoates has been used to produce 3-aryl-substituted isoindolinones nih.gov. To obtain the 7-hydroxy derivative, a 2-formyl-6-hydroxybenzoic acid derivative could serve as a suitable precursor.

Nickel(II)-Catalyzed C(sp²)–H Alkynylation/Annulation

Nickel-catalyzed C(sp²)–H alkynylation followed by annulation offers an efficient route to 3-methyleneisoindolin-1-ones acs.org. This one-pot cascade reaction involves the coupling of benzamides with terminal alkynes. The reaction typically employs a directing group to facilitate the ortho-C-H activation. For the synthesis of this compound derivatives through this method, a benzamide substrate with a hydroxyl group at the meta-position relative to the amide functionality would be required. The reaction conditions and the tolerance of the catalytic system to the hydroxyl group would be critical factors for a successful synthesis.

Organocatalytic Asymmetric Synthesis

Organocatalysis provides a metal-free alternative for the asymmetric synthesis of isoindolinones, often leading to high enantioselectivities. A notable example is the cascade aza-Henry/lactamization reaction of α-amido sulfones derived from 2-formyl benzoates nih.gov. This method utilizes a bifunctional organocatalyst to construct the isoindolinone core with a nitromethyl substituent at the 3-position. The synthesis of a 7-hydroxy-substituted isoindolinone via this route would necessitate starting with a 2-formyl-6-hydroxybenzoate derivative. The nitro group in the product offers a versatile handle for further functionalization.

| Catalyst | Starting Material | Reagents | Product | Yield (%) | Enantiomeric Excess (%) |

| Quinine-based squaramide | 2-(Nitromethyl)benzaldehydes, N-protected aldimines | - | trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones | 39-78 | 40-95 |

Table 1: Representative Data for Organocatalytic Asymmetric Synthesis of Isoindolinone-related Structures. nih.gov

BuLi-Mediated Iodoaminocyclization

The BuLi-mediated iodoaminocyclization of 2-(1-alkynyl)benzamides is a straightforward method for the synthesis of isoindolin-1-ones nih.gov. This reaction proceeds via an exclusive N-cyclization of the amide functional group. The methodology has been shown to be effective for primary amides, affording the corresponding isoindolinones in moderate to excellent yields. To apply this method for the synthesis of this compound, a 2-(1-alkynyl)-6-hydroxybenzamide would be the required starting material. The reaction typically results in products with a Z-stereochemistry across the exocyclic double bond.

| Substrate | Reagents | Product | Yield (%) |

| 2-(1-Alkynyl)benzamides | n-BuLi, I₂/ICl | (Z)-3-(1-Iodoalkylidene)isoindolin-1-ones | 38-94 |

Table 2: General Yields for BuLi-Mediated Iodoaminocyclization. nih.gov

Photodecarboxylative Addition

Photochemical methods, specifically the photodecarboxylative addition of carboxylates to phthalimides, offer a mild and efficient route to 3-hydroxyisoindolin-1-one derivatives jcu.edu.auresearchgate.net. This reaction can be performed in aqueous media, highlighting its green chemistry credentials. Subsequent acid-catalyzed dehydration of the 3-hydroxyisoindolin-1-one intermediates can furnish 3-alkylidene or 3-arylmethyleneisoindolin-1-ones. The synthesis of this compound using this approach would start from 3-hydroxyphthalimide, which can be prepared from 3-hydroxyphthalic anhydride (B1165640) google.com.

| Phthalimide (B116566) Derivative | Carboxylate | Product |

| N-Substituted Phthalimides | Various Carboxylates | 3-Alkyl/Aryl-3-hydroxyisoindolin-1-ones |

Table 3: General Scheme for Photodecarboxylative Addition. jcu.edu.auresearchgate.net

Ultrasonic-Assisted Synthesis

The use of ultrasonic irradiation has been shown to significantly accelerate the synthesis of isoindolin-1-one derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods nih.govrsc.org. A facile one-pot synthesis of 3-hydroxyisoindolin-1-ones from 3-alkylidenephthalides and primary amines under ultrasonic irradiation has been developed nih.gov. This method is characterized by its efficiency and tolerance to a range of functional groups. To synthesize this compound, a 3-alkylidene-7-hydroxyphthalide would be a suitable starting material. The initially formed 3-hydroxyisoindolin-1-one can be further transformed in a one-pot fashion to other derivatives.

| Starting Materials | Conditions | Product | Yield (%) | Time |

| (Z)-3-Alkylideneisobenzofuran-1(3H)-ones, Primary amines | Ultrasonic irradiation, 50 °C | 3-Hydroxyisoindolin-1-ones | up to 93% | 30 min |

Table 4: Representative Data for Ultrasonic-Assisted Synthesis of 3-Hydroxyisoindolin-1-ones. nih.gov

Specific Synthetic Routes to this compound

A direct and specific synthesis of this compound can be logically achieved through the chemical modification of a precursor that already contains a hydroxyl group at the desired position on the aromatic ring. A plausible and effective starting material is 4-hydroxyphthalimide. The synthesis proceeds via the selective reduction of one of the two carbonyl groups of the imide functionality.

This transformation can be accomplished using a mild reducing agent, which selectively attacks one carbonyl group to form a hydroxylactam. This approach is an adaptation of established methods for the synthesis of 3-hydroxyisoindolin-1-ones from unsubstituted phthalimides nih.gov. The key to forming the 7-hydroxy isomer is the strategic placement of the hydroxyl group on the starting phthalimide ring.

Proposed Synthetic Pathway:

Starting Material : 4-Hydroxyphthalimide. This precursor contains the essential hydroxyl group at the correct position, which will become the 7-position in the final isoindolinone product.

Reaction : Selective reduction of the imide carbonyl.

Product : this compound.

This method offers a straightforward route to the target compound, leveraging common and well-understood reduction reactions.

Synthesis of Hydroxylated Isoindolin-1-one Derivatives

A variety of synthetic strategies have been developed to access the broader class of hydroxylated isoindolin-1-one derivatives. These methods often provide access to 3-hydroxyisoindolin-1-ones, which are versatile intermediates for further functionalization nih.gov.

One efficient, one-pot method for synthesizing novel isoindolinone derivatives starts from 2-benzoylbenzoic acid, using chlorosulfonyl isocyanate and various alcohols. This reaction proceeds under mild, metal-free conditions nih.gov. While this specific example leads to more complex derivatives, the underlying principle of constructing the isoindolinone ring from an open-chain precursor is a common strategy.

Another modern approach involves the photodecarboxylative addition of carboxylates to phthalimide derivatives in aqueous media researchgate.net. This process generates 3-hydroxy-isoindolin-1-one derivatives and represents a versatile alternative to conventional alkylation reactions researchgate.net.

The selective reduction of a single carbonyl group in a cyclic imide, such as a substituted phthalimide, is a cornerstone for the synthesis of hydroxylactams like this compound. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reducing agent for this purpose due to its mild nature and selectivity.

The reaction involves the nucleophilic attack of a hydride ion from NaBH₄ on one of the electrophilic carbonyl carbons of the imide. This process, when carefully controlled, can be stopped at the hydroxylactam stage without further reduction to the corresponding isoindoline (B1297411). The choice of solvent and reaction temperature is crucial for achieving high selectivity and yield.

Below is a table summarizing typical conditions for the selective reduction of phthalimide derivatives.

| Starting Material | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

| N-Benzylphthalimide | NaBH₄ | Methanol | 0 to RT | >90 |

| N-Phenylphthalimide | NaBH₄ | Ethanol/DCM | 0 | 85-95 |

| Phthalimide | Zn/AcOH | Acetic Acid | Reflux | 70-80 |

| Substituted Phthalimide | NaBH₃CN | Methanol | RT | Variable |

This table presents generalized data for illustrative purposes based on common laboratory practices for phthalimide reduction.

Stereoselective Synthesis Approaches

When the isoindolinone core is substituted at the C3 position, a stereocenter is created, necessitating stereoselective synthesis methods to obtain enantiomerically pure compounds. Research in this area focuses on controlling the facial selectivity of nucleophilic additions to N-acyliminium ion intermediates, which can be generated from 3-hydroxyisoindolin-1-one precursors.

Approaches to achieve stereoselectivity include:

Use of Chiral Auxiliaries : Attaching a chiral auxiliary to the nitrogen atom of the isoindolinone precursor can direct the approach of a nucleophile to one face of the molecule, leading to the preferential formation of one stereoisomer.

Chiral Catalysis : Employing a chiral catalyst, such as a chiral Lewis acid or organocatalyst, can create a chiral environment around the substrate, influencing the stereochemical outcome of the reaction.

Substrate Control : If the substrate already contains a stereocenter, it can influence the stereochemistry of newly formed centers through intramolecular steric or electronic effects.

These methods are crucial for the synthesis of biologically active molecules where specific stereoisomers are required for efficacy.

Yield Optimization and Scalability Considerations

Optimizing reaction yields and ensuring the scalability of synthetic routes are critical for the practical application of any chemical synthesis, particularly in pharmaceutical development. For isoindolin-1-one synthesis, several factors are considered to improve efficiency.

One modern technique that has shown promise is the use of ultrasonic irradiation. This method has been applied to the synthesis of 3-hydroxyisoindolin-1-ones from 3-alkylidenephthalides and primary amines, resulting in short reaction times and excellent yields nih.gov. A significant advantage of this ultrasonic-assisted method is its demonstrated success in multigram scale reactions, highlighting its potential for larger-scale production nih.gov.

Key considerations for optimization and scalability include:

Reaction Conditions : Fine-tuning temperature, pressure, solvent, and catalyst loading to maximize product formation and minimize side reactions.

Reagent Cost and Availability : Selecting readily available and cost-effective starting materials and reagents.

Process Safety : Assessing and mitigating potential hazards associated with the reaction, especially on a large scale.

Purification : Developing efficient and scalable purification methods, such as crystallization over chromatographic separation, to isolate the final product with high purity.

By addressing these factors, synthetic routes can be made more efficient, economical, and suitable for the production of larger quantities of this compound and its derivatives.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In 7-Hydroxyisoindolin-1-one, distinct signals are expected for the aromatic protons, the methylene (B1212753) (CH₂) protons, and the protons of the amine (NH) and hydroxyl (OH) groups.

The aromatic region of the spectrum is particularly informative. The protons on the benzene (B151609) ring exhibit chemical shifts and coupling patterns that are dictated by their position relative to the hydroxyl and lactam functional groups. For related isoindolin-1-one (B1195906) derivatives, aromatic protons typically appear in the range of δ 7.2-7.8 ppm. researchgate.net The two protons of the methylene group adjacent to the nitrogen atom are expected to appear as a singlet around δ 4.4 ppm. The NH and OH protons generally appear as broad singlets that can be exchanged with D₂O.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH | ~ 6.8 - 7.5 | Multiplet |

| Methylene (CH₂) | ~ 4.4 | Singlet |

| Amine (NH) | ~ 8.0 - 8.5 | Broad Singlet |

| Hydroxyl (OH) | ~ 5.0 - 6.0 | Broad Singlet |

Note: Predicted values are based on the analysis of similar structures. Actual values may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides a count of the unique carbon atoms in a molecule and information about their chemical environment. For this compound, eight distinct signals are expected, corresponding to each carbon atom in the structure.

The most downfield signal is typically the carbonyl carbon of the lactam, appearing around δ 165-170 ppm. The aromatic carbons resonate in the δ 110-150 ppm range, with the carbon atom bonded to the hydroxyl group showing a characteristic downfield shift. The aliphatic methylene (CH₂) carbon is found significantly upfield. For example, in related isoindoline (B1297411) structures, the methylene carbon appears around δ 45.88 ppm, while the carbonyl carbon is observed at δ 168.0 ppm. researchgate.net The presence of the hydroxyl group influences the chemical shifts of the aromatic carbons it is attached to. nih.gov

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Lactam) | ~ 168 |

| C-OH | ~ 150 |

| Aromatic C (Quaternary) | ~ 135 |

| Aromatic CH | ~ 110 - 130 |

| CH₂ | ~ 46 |

Note: Predicted values are based on the analysis of similar structures. Actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's exact molecular weight and elemental formula.

Electrospray ionization (ESI) is a soft ionization technique that transfers ions from a solution into the gas phase with minimal fragmentation. nih.gov This method is ideal for determining the molecular weight of a compound. This compound (molecular formula C₈H₇NO₂) has a monoisotopic mass of approximately 149.048 Da. uni.lu In ESI-MS, the compound can be observed as various adducts, most commonly the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.

Table 3: Predicted ESI-MS Adducts for this compound

| Adduct | Mass-to-Charge Ratio (m/z) |

| [M+H]⁺ | 150.0550 |

| [M+Na]⁺ | 172.0369 |

| [M+K]⁺ | 188.0108 |

| [M-H]⁻ | 148.0404 |

Source: Data derived from PubChemLite. uni.lu

When coupled with liquid chromatography (LC), a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer provides high mass accuracy and resolution. ual.esnih.gov This capability allows for the precise determination of a compound's elemental composition from its measured mass. nih.gov For this compound, an LC-Q-TOF-MS analysis would yield an accurate mass for the [M+H]⁺ ion very close to the calculated value of 150.05496 Da, confirming the molecular formula C₈H₈NO₂⁺. uni.lu

Furthermore, Q-TOF instruments enable tandem mass spectrometry (MS/MS) experiments. In this mode, a specific ion (e.g., the [M+H]⁺ ion) is selected and fragmented, and the masses of the resulting fragments are analyzed. This fragmentation pattern provides a structural fingerprint that can be used to confirm the identity of the compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy of its bond vibrations. msu.edu The resulting spectrum is a unique fingerprint of the molecule's functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

The presence of the hydroxyl and amine groups will result in strong, broad absorption bands in the high-wavenumber region. pressbooks.pub The lactam carbonyl group will produce a very strong, sharp absorption band. Aromatic and aliphatic C-H stretching vibrations, as well as aromatic C=C stretching, will also be present.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretch, hydrogen-bonded | 3500 - 3200 (Broad) |

| Lactam N-H | Stretch | 3400 - 3200 (Medium) |

| Aromatic C-H | Stretch | 3100 - 3000 (Medium) |

| Aliphatic C-H | Stretch | 2960 - 2850 (Medium) |

| Lactam C=O | Stretch | 1700 - 1650 (Strong) |

| Aromatic C=C | Stretch | 1600 - 1450 (Medium) |

| C-O | Stretch | 1260 - 1200 (Strong) |

Source: Data derived from general IR spectroscopy principles and data for related compounds. gsconlinepress.comvscht.cz

Vibrational Circular Dichroism (VCD) for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique used to determine the absolute configuration of chiral molecules in solution. spectroscopyeurope.comamericanlaboratory.com It measures the differential absorption of left and right circularly polarized infrared light by a molecule's vibrational transitions. spectroscopyeurope.com This technique is particularly valuable as it circumvents the need for crystallization, which is often a prerequisite for the gold-standard method of single-crystal X-ray diffraction. spectroscopyeurope.comamericanlaboratory.com

The process of assigning absolute configuration using VCD involves a comparison between the experimentally measured VCD spectrum and a theoretically calculated spectrum. americanlaboratory.combiotools.us The key steps are as follows:

Experimental Measurement : The VCD and infrared absorption (IR) spectra of the chiral molecule are recorded. Typically, a few milligrams of the sample are dissolved in a suitable solvent like deuterated chloroform (B151607) (CDCl₃). spectroscopyeurope.combiotools.us

Computational Modeling : Using quantum chemistry software, the VCD spectrum for one enantiomer of the molecule is calculated based on ab initio or density functional theory (DFT) methods. spectroscopyeurope.comamericanlaboratory.combiotools.us

Spectral Comparison : The experimental VCD spectrum is then compared to the calculated spectrum. If the patterns of positive and negative bands (the signs) and their relative intensities show a strong correlation, the absolute configuration of the sample is confidently assigned as that of the enantiomer used for the calculation. spectroscopyeurope.comamericanlaboratory.com If the experimental spectrum is a mirror image of the calculated one, the molecule has the opposite absolute configuration. americanlaboratory.com

While specific VCD studies on this compound are not prominently documented, the technique has been successfully applied to determine the absolute configuration of various substituted isoindolinone derivatives. nih.govresearchgate.net For instance, the absolute configuration of a 3,3-disubstituted isoindolinone was unequivocally determined by comparing its experimental VCD spectrum with DFT calculations. nih.gov In another study, VCD spectroscopy was used to assign the absolute configuration of a flexible tetrasubstituted isoindolinone by focusing on the VCD signals in the carbonyl stretching region. researchgate.net These examples highlight the applicability and reliability of VCD for stereochemical elucidation within the isoindolinone class of compounds, suggesting it is a highly suitable method for determining the absolute configuration of chiral derivatives of this compound.

High-Resolution Analytical Techniques in Structural Confirmation

Beyond stereochemistry, confirming the precise structure and connectivity of this compound requires high-resolution analytical methods, primarily High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for determining the elemental formula of a compound with high accuracy. nih.gov By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. Techniques like liquid chromatography coupled to high-resolution mass spectrometers (LC-HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, are routinely used for this purpose. ub.edu

For this compound (C₈H₇NO₂), HRMS would be used to confirm its molecular weight and elemental composition. The predicted monoisotopic mass is 149.04768 Da. uni.lu Analysis would involve identifying the protonated molecule [M+H]⁺, sodiated adduct [M+Na]⁺, or other common adducts and comparing their measured m/z values to the theoretically calculated values.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 150.05496 |

| [M+Na]⁺ | 172.03690 |

| [M-H]⁻ | 148.04040 |

| [M+K]⁺ | 188.01084 |

This table is based on predicted values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. researchgate.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

For this compound, the following NMR experiments would be crucial for structural confirmation:

¹H NMR : This experiment identifies the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. For this compound, one would expect to see signals corresponding to the aromatic protons on the benzene ring, the methylene (-CH₂-) protons, the amine (-NH-) proton, and the hydroxyl (-OH) proton. rsc.orgsilae.it

¹³C NMR : This provides information on the different carbon environments in the molecule, such as the carbonyl carbon, the aromatic carbons, and the methylene carbon. silae.it

2D NMR (COSY, HSQC, HMBC) : These experiments establish correlations between atoms.

COSY (Correlation Spectroscopy) reveals proton-proton coupling networks (e.g., which protons are adjacent on the aromatic ring).

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular framework. researchgate.net

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Dimethyl 2-(1-methyl-3-oxoisoindolin-1-yl)malonate |

| Dimethyl 2-(3-oxoisoindolin-1-yl)malonate |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. youtube.comjmchemsci.com It is widely applied in chemistry and materials science to predict molecular geometries, electronic properties, and vibrational frequencies. nih.govmdpi.com

Geometric optimization is a fundamental computational step to determine the most stable three-dimensional conformation of a molecule, corresponding to a minimum on the potential energy surface. youtube.com Using DFT methods, such as the B3LYP functional with various basis sets (e.g., 6-311G++(d,p)), researchers can calculate the most stable structure of isoindolinone derivatives. researchgate.netnih.gov This process yields crucial information about bond lengths, bond angles, and dihedral angles. The optimized geometric parameters obtained from these calculations often show good agreement with experimental data from techniques like X-ray crystallography. nih.govnih.gov

Table 1: Representative Calculated Geometric Parameters for a Phenyl-Substituted Isoindolin-1-one (B1195906) Derivative Note: This data is illustrative for a related compound, 3-hydroxy-3-phenyl-isoindolin-1-one, as specific data for 7-Hydroxyisoindolin-1-one was not available.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | ~1.23 Å |

| Bond Length | C-N | ~1.38 Å |

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |

| Bond Angle | O-C-N | ~125° |

| Bond Angle | C-N-C | ~110° |

This table is generated based on typical values found in DFT studies of similar heterocyclic compounds.

The electronic properties of a molecule are key to understanding its reactivity and behavior. Frontier Molecular Orbital (FMO) theory is central to this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and polarizability. nih.govmdpi.com A small energy gap suggests that a molecule is more polarizable and reactive, as it requires less energy to be excited. researchgate.netnih.gov DFT calculations are routinely used to determine these orbital energies and the resulting energy gap. For example, a study on 3-hydroxy-3-phenyl-isoindolin-1-one found a HOMO-LUMO energy gap of 5.37 eV, indicating significant stability. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies and Properties for an Isoindolin-1-one Derivative Note: This data is illustrative for a related compound, as specific data for this compound was not available.

| Property | Symbol | Value (eV) | Implication |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 | Electron-donating capability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.1 | Electron-accepting capability |

| HOMO-LUMO Energy Gap | ΔE | 5.4 | High chemical stability |

| Chemical Hardness | η | 2.7 | Resistance to charge transfer |

| Global Softness | S | 0.185 | Propensity for charge transfer |

| Electronegativity | χ | 3.8 | Electron-attracting power |

This table is generated based on typical values found in DFT studies of similar heterocyclic compounds like those reported in references mdpi.comresearchgate.netmdpi.com.

The Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution within a molecule. nih.gov It is a valuable tool for predicting how molecules will interact, particularly in non-covalent bonding scenarios relevant to drug-receptor binding. rsc.orgresearchgate.net The MESP map displays regions of negative electrostatic potential (nucleophilic, electron-rich) and positive electrostatic potential (electrophilic, electron-poor).

In isoindolin-1-one derivatives, the oxygen atom of the carbonyl group typically represents a region of high negative potential, making it a likely hydrogen bond acceptor. mdpi.comnih.gov Conversely, the hydrogen atom of the hydroxyl group in this compound would be expected to show a positive potential, indicating its role as a hydrogen bond donor. These maps help rationalize the molecule's interaction patterns observed in docking studies. nih.govrsc.org

Theoretical vibrational frequency analysis using DFT is performed to predict the infrared (IR) and Raman spectra of a molecule. q-chem.com The calculated harmonic frequencies and their intensities can be compared with experimental spectroscopic data to confirm the molecular structure and validate the computational method used. nih.govnist.gov Studies on related heterocyclic compounds demonstrate that vibrational frequencies calculated with DFT methods, such as B3LYP, show excellent correlation with experimental FT-IR spectra after applying a scaling factor. nih.govnih.gov This analysis allows for the assignment of specific vibrational modes, such as C=O stretching, N-H bending, and C-H stretching, to the observed spectral peaks. nih.govnih.gov

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used in structure-based drug design to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govresearchgate.net These studies are crucial for understanding the binding mechanisms of potential drug candidates at a molecular level. nih.gov

Molecular docking simulations are widely used to predict the binding mode of isoindolin-1-one derivatives to various biological targets, such as protein kinases. nih.govresearchgate.net Accurate prediction of a ligand's binding pose is essential for understanding its biological activity and for guiding lead optimization. nih.gov

In these studies, the isoindolin-1-one derivative is placed into the binding site of a target protein, and its conformational and orientational space is explored to find the most favorable binding pose, typically ranked by a scoring function. nih.gov Research on isoindolin-1-one-based inhibitors for targets like PI3Kγ and CDK7 has revealed common binding patterns. nih.govresearchgate.net These often involve the formation of key hydrogen bonds between the lactam (the cyclic amide) portion of the isoindolinone core and amino acid residues in the protein's active site. For instance, the carbonyl oxygen frequently acts as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor, anchoring the molecule within the binding pocket. nih.govresearchgate.net The specific substitution pattern on the isoindolin-1-one ring then determines additional interactions that contribute to binding affinity and selectivity. nih.gov

Ligand-Protein Interactions

Understanding how a ligand interacts with its protein target is fundamental to structure-based drug design. Computational methods such as molecular docking and molecular dynamics (MD) simulations are employed to predict and analyze the binding modes and affinities of ligands within a protein's active site. For the isoindolin-1-one scaffold, these studies reveal key interactions that drive biological activity.

Molecular docking studies on various isoindolin-1-one derivatives have shown that the core structure consistently forms crucial interactions with protein active sites. For instance, in studies of isoindolin-1-one-based inhibitors of phosphoinositol-3-kinase γ (PI3Kγ), the isoindolin-1-one moiety typically engages in hydrogen bonding with key amino acid residues in the ATP-binding pocket mdpi.com. The hydroxyl group, as present in this compound, can act as both a hydrogen bond donor and acceptor, potentially forming strong interactions with residues like aspartate or arginine, thereby anchoring the ligand in the binding site nih.gov.

| Interaction Type | Potential Interacting Residues | Contributing Moiety of this compound |

|---|---|---|

| Hydrogen Bonding | Asp, Glu, Arg, Asn, Gln, Ser, Tyr | Lactam (C=O, N-H), 7-Hydroxy (-OH) |

| Hydrophobic Interactions | Leu, Val, Ile, Phe, Trp, Ala | Benzene (B151609) Ring |

| π-π Stacking | Phe, Tyr, Trp, His | Benzene Ring |

Quantum Mechanical Approaches

Quantum mechanical (QM) methods offer a highly accurate way to study the electronic structure and intrinsic properties of molecules, moving beyond the classical approximations of molecular mechanics nih.gov. These ab initio techniques are essential for understanding reactivity, conformational energies, and spectroscopic properties with high fidelity.

Coupled-Cluster (CC) theory is a gold-standard method in quantum chemistry for obtaining highly accurate energies and molecular properties researchgate.net. The CCSD(T) method, which includes single and double excitations iteratively and triple excitations perturbatively, is particularly renowned for its ability to yield results that are very close to the exact solution of the Schrödinger equation for a given basis set. For a molecule like this compound, CCSD(T) calculations would be computationally intensive but could provide definitive values for its gas-phase geometry, dipole moment, and the relative energies of different conformers (e.g., rotamers of the hydroxyl group). Such high-accuracy data serves as a benchmark for calibrating more computationally efficient methods like Density Functional Theory (DFT).

Focal-Point Analysis (FPA) is a systematic approach to approximate the complete basis set, full configuration interaction energy of a molecule—effectively the exact energy within the non-relativistic Born-Oppenheimer approximation. It involves a series of calculations with increasingly larger basis sets and higher levels of electron correlation (e.g., Hartree-Fock, MP2, CCSD, CCSD(T), etc.). By extrapolating these results to the basis set and correlation limits, FPA can determine thermochemical properties, such as conformational energy differences or reaction energies, with sub-kilojoule per mole accuracy. Applying FPA to this compound would allow for a precise determination of the energy difference between its planar and non-planar forms or the proton affinity at different sites, complete with a rigorous quantification of the computational uncertainty.

Ab Initio Spectral Averaging

Ab initio calculations are crucial for interpreting experimental spectra. Methods like time-dependent density functional theory (TD-DFT) or multireference perturbation theory (e.g., CASPT2) can predict the electronic absorption spectra of molecules researchgate.net. For this compound, such calculations would identify the energies and intensities of its π-π* transitions, which are responsible for its UV-Visible absorption.

Ab initio spectral averaging involves computing these spectra for a large number of molecular geometries, sampled from a molecular dynamics or Monte Carlo simulation. This process accounts for the effects of thermal motion and the molecule's conformational flexibility, leading to a more realistic, broadened spectrum that can be directly compared with experimental results. This approach could be used to understand how the orientation of the hydroxyl group and interactions with solvent molecules influence the electronic spectrum of this compound.

Machine Learning and AI in Molecular Chemistry

Machine learning (ML) and artificial intelligence (AI) are transforming computational chemistry and drug discovery by enabling the rapid prediction of molecular properties without the need for resource-intensive simulations nih.govresearchgate.net. These approaches use algorithms to learn from existing chemical data and make predictions for new, un-synthesized molecules cam.ac.ukplos.org.

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a key application of ML in this field nih.govfrontiersin.org. For a class of compounds like isoindolin-1-ones, a QSAR model can be built to predict biological activity based on a set of calculated molecular descriptors.

A typical workflow involves:

Data Collection: Assembling a dataset of isoindolin-1-one derivatives with experimentally measured biological activity (e.g., IC₅₀ values) against a specific protein target mdpi.com.

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated, representing its physicochemical, topological, and electronic properties.

Model Training: An ML algorithm, such as Random Forest or Gradient Boosting, is trained on this dataset to find a mathematical relationship between the descriptors (input) and the biological activity (output) nih.govfrontiersin.org.

Validation: The model's predictive power is rigorously tested using internal (cross-validation) and external validation sets to ensure it can generalize to new molecules mdpi.com.

For this compound, such a model could predict its inhibitory activity against various kinases or other enzymes, helping to prioritize it for synthesis and experimental testing. The model can also provide insights into which molecular features are most important for activity.

| Parameter | Description | Typical Value/Method |

|---|---|---|

| Dependent Variable | The biological activity being predicted. | pIC₅₀ (-log(IC₅₀)) |

| Independent Variables | Calculated molecular properties. | Molecular Weight, LogP, Polar Surface Area, Dipole Moment |

| Machine Learning Algorithm | The algorithm used to build the model. | Random Forest, Support Vector Machine (SVM) |

| Internal Validation (q²) | Model robustness assessed by cross-validation. | > 0.6 |

| External Validation (r²_pred) | Predictive power on an external test set. | > 0.7 |

Accelerated Molecular Design and Synthesis Prediction

Accelerated molecular design leverages computational power to rapidly generate and evaluate new chemical entities based on a starting scaffold like this compound. This process is crucial for optimizing therapeutic properties, such as binding affinity to a biological target. Techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are employed to build robust and reliable models that correlate the structural features of isoindolinone derivatives with their biological activity. nih.gov These models help in designing new molecules with potentially superior activity compared to existing compounds. nih.gov

For instance, in the design of kinase inhibitors, a common application for isoindolinone-based structures, computational approaches are used to explore the vast chemical space around the core molecule. mdpi.comnih.gov By modifying the structure of this compound in silico—for example, by adding or altering substituents—scientists can predict the effect of these changes on the molecule's ability to interact with a target protein. mdpi.com The designed molecules are then filtered using computational screens for drug-likeness and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to identify the most promising candidates for synthesis. nih.govnih.gov

Synthesis prediction is another key aspect of accelerated design. Computational tools can assist chemists by proposing viable synthetic routes for novel, computationally designed this compound derivatives. By analyzing known reactions and applying retrosynthetic analysis algorithms, these programs can help overcome synthetic challenges and streamline the path from digital design to physical compound. Efficient one-pot synthesis methods for various isoindolinone derivatives have been developed, and computational analysis can aid in optimizing these reactions for new target molecules. nih.gov

The table below illustrates a conceptual workflow for the accelerated design of novel kinase inhibitors based on the this compound scaffold.

| Step | Computational Technique | Objective |

| 1. Scaffolding | Molecular Scaffolding | Use this compound as the core structure. |

| 2. Target Analysis | Molecular Docking | Identify key interaction points within the target kinase's ATP binding site. |

| 3. Virtual Library Generation | Combinatorial Enumeration | Generate a virtual library of derivatives by adding diverse substituents to the scaffold. |

| 4. Activity Prediction | 3D-QSAR / Machine Learning | Predict the inhibitory activity of the virtual compounds. |

| 5. Property Filtering | ADMET Prediction | Screen candidates for drug-like properties (e.g., Lipinski's Rule of Five) and low toxicity risk. |

| 6. Synthesis Planning | Retrosynthesis Software | Propose efficient synthetic pathways for the top-ranked virtual hits. |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, offering insights into the conformational flexibility of this compound and its interactions with biological macromolecules, such as proteins or enzymes, over time. tandfonline.com These simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the system evolves. tandfonline.com

In the context of drug design, MD simulations are frequently used to validate the results of molecular docking. tandfonline.com While docking provides a static snapshot of a potential binding pose, MD simulations can assess the stability of this pose. researchgate.net For isoindolinone derivatives targeting specific enzymes, simulations lasting hundreds of nanoseconds can confirm whether the compound remains stably bound in the active site or if it dissociates. mdpi.com Key metrics analyzed during these simulations include the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand, which indicates the stability of the complex, and the Radius of Gyration (RGyr), which measures the compactness of the protein structure. researchgate.net A stable protein-ligand complex is typically characterized by low RMSD fluctuations. researchgate.net

Furthermore, MD simulations elucidate the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. By analyzing the persistence of these interactions throughout the simulation, researchers can identify crucial residues responsible for binding affinity. This detailed understanding of interaction patterns is invaluable for the rational design of more potent and selective inhibitors based on the this compound framework. tandfonline.com

The following table summarizes typical parameters and key analyses performed in MD simulations of small molecules like this compound complexed with a protein target.

| Parameter / Analysis | Description | Typical Value / Method |

| Force Field | A set of parameters to calculate the potential energy of the system. | AMBER, CHARMM, GROMOS |

| Solvent Model | Explicit representation of water molecules in the simulation box. | TIP3P, SPC/E |

| Simulation Time | The duration of the simulation. | 50 - 200 nanoseconds (ns) |

| Temperature | The temperature at which the simulation is run. | 300 K (Kelvin) |

| Pressure | The pressure at which the simulation is run. | 1 bar |

| RMSD Analysis | Root Mean Square Deviation to measure conformational stability. | Plotted over time (ns) |

| Hydrogen Bond Analysis | Identifies and quantifies hydrogen bonds between ligand and protein. | Occupancy percentage over the trajectory |

| Binding Free Energy Calculation | Estimates the binding affinity of the ligand to the protein. | MM/PBSA or MM/GBSA methods |

Thermodynamic Property Prediction

The prediction of thermodynamic properties is essential for understanding the chemical behavior, stability, and bioavailability of this compound. Computational methods allow for the estimation of key thermodynamic parameters, which are crucial for process engineering, formulation development, and predicting the compound's fate in biological systems. journalspub.info

Computational techniques, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the thermodynamic properties of heterocyclic compounds. journalspub.info These methods can calculate fundamental properties such as enthalpy, entropy, and Gibbs free energy of formation. journalspub.info Such calculations help in assessing the relative stability of different isomers or tautomers of this compound.

Other important physicochemical properties that can be predicted computationally include boiling point, vapor pressure, and solubility. acs.org For instance, methods like correlation gas chromatography can be used to derive vaporization enthalpies and vapor pressures for polyaromatic nitrogen heterocycles. acs.orgresearchgate.net Additionally, quantitative structure-property relationship (QSPR) models can be developed to predict a wide range of properties based on the molecular structure. nih.gov These models often use descriptors derived from the molecular structure to predict properties like aqueous solubility (logS) and the octanol-water partition coefficient (logP), which are critical for drug absorption and distribution. frontiersin.orgnih.gov A general linear free energy relationship (LFER) can be developed through thermodynamics-based theoretical derivations to accurately predict various properties from partition coefficients. nih.gov

The table below lists key thermodynamic and physicochemical properties of this compound that can be predicted using computational methods, along with the significance of each property.

| Property | Symbol | Computational Method | Significance |

| Standard Enthalpy of Formation | ΔH°f | DFT, Group Contribution | Indicates the stability of the molecule. |

| Standard Gibbs Free Energy of Formation | ΔG°f | DFT, Group Contribution | Determines the spontaneity of formation and thermodynamic stability. |

| Aqueous Solubility | logS | QSPR, LFER | Affects absorption and formulation of the drug. |

| Octanol-Water Partition Coefficient | logP | QSPR, LFER | Predicts membrane permeability and hydrophobicity. |

| Vapor Pressure | Pvap | Correlation-GC, QSPR | Important for purification, handling, and formulation processes. |

| Topological Polar Surface Area | TPSA | Molecular Descriptors | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. |

Chemical Reactivity and Reaction Mechanisms of 7 Hydroxyisoindolin 1 One

Intramolecular Cyclization Reactions

Intramolecular cyclization is a key reaction in the synthesis of the isoindolinone core itself. Although 7-Hydroxyisoindolin-1-one is the product of such a reaction, understanding its formation provides insight into the stability and reactivity of the ring system. Typically, the synthesis involves the cyclization of a precursor molecule containing both a carboxylic acid (or a derivative) and an amino group appropriately positioned on a benzene (B151609) ring.

One common pathway involves the intramolecular nucleophilic addition between a nitrogen amide and a ketone, which generates the 3-hydroxyisoindolin-1-one structure. nih.gov This process is a crucial step in domino reactions that form complex, fused heterocyclic systems. For example, triethylamine-catalyzed domino reactions between phthalimidomalonate derivatives and activated alkynes can produce structurally functionalized N-fused tricyclic 3-hydroxyisoindolin-1-ones. rsc.org Similarly, intramolecular cyclization of pyridinylbenzoic acids, activated by agents like tosyl chloride, can form related isoindolone structures. rsc.org These reactions highlight the favorability of forming the five-membered lactam ring.

A plausible mechanism for the formation of the hydroxyisoindolinone ring starts with the nucleophilic addition of a primary amine to a 3-alkylidenephthalide. nih.gov This is followed by tautomerization and then an intramolecular nucleophilic addition, which closes the ring to form the desired 3-hydroxyisoindolin-1-one product. nih.gov

| Step | Description | Key Intermediates |

|---|---|---|

| 1 | Nucleophilic addition of a primary amine to an electrophilic precursor (e.g., 3-alkylidenephthalide). nih.gov | Enol intermediates. nih.gov |

| 2 | Tautomerization of the enol intermediate to its keto form. nih.gov | Keto-amide intermediate. nih.gov |

| 3 | Intramolecular nucleophilic attack by the nitrogen amide onto the ketone carbonyl. nih.gov | Cyclized hemiaminal structure. nih.gov |

Nucleophilic Reactivity

The this compound molecule possesses nucleophilic centers, primarily the oxygen of the hydroxyl group and, to a lesser extent, the nitrogen atom of the lactam, whose lone pair is partially delocalized into the carbonyl group. The hydroxyl group's oxygen atom, with its lone pairs of electrons, can act as a nucleophile, attacking electrophilic centers. youtube.com

The core isoindolinone structure itself is often generated through nucleophilic reactions. For instance, the synthesis of 3-hydroxyisoindolin-1-ones can be achieved via the nucleophilic addition of primary amines to 3-alkylidenelactones. nih.gov The nucleophilicity of the amine is a critical factor in the success of this reaction; amines with low nucleophilicity, such as aniline, may fail to produce the desired product. nih.gov Once formed, the hemiaminal-like structure of 3-hydroxyisoindolinones can be considered a synthetic equivalent of a reactive N-acyliminium (NAI) ion intermediate, which is susceptible to attack by various nucleophiles to produce 3-substituted isoindolin-1-ones. nih.gov

The reactivity of nucleophiles with electrophilic species is often categorized by the hard and soft acid-base (HSAB) theory. Soft nucleophiles preferentially react with soft electrophiles. nih.gov In the context of the isoindolinone scaffold, external nucleophiles can be introduced to react with activated intermediates derived from the core structure. nih.gov

Reactions Involving Hydroxyl Group

The phenolic hydroxyl group at the C-7 position significantly influences the reactivity of the molecule. This group can undergo reactions typical of phenols, acting as both a nucleophile and an acid.

Nucleophilic Attack: The oxygen of the hydroxyl group can act as a nucleophile, participating in reactions like ether and ester formation. libretexts.org For esterification, a carboxylic acid and an acid catalyst can be used, wherein the acid protonates the carbonyl of the carboxylic acid, making it more electrophilic and susceptible to attack by the alcohol's oxygen. libretexts.org

Acidity and Salt Formation: As a phenol, the hydroxyl group is weakly acidic and can be deprotonated by a suitable base to form a phenoxide ion. This increases its nucleophilicity.

Substitution Reactions: The hydroxyl group is a poor leaving group (as OH⁻). To facilitate nucleophilic substitution at the carbon to which it is attached (which is an aromatic carbon in this case and thus resistant to SN1/SN2 type reactions), it must first be converted into a better leaving group. libretexts.org However, direct substitution on the aromatic ring is difficult. More common reactions involve the hydroxyl group influencing electrophilic aromatic substitution or participating in oxidation.

Oxidation: Phenolic hydroxyl groups can be oxidized. For example, the hydroxyl radical (•OH) can react with hydroxy-substituted aromatic compounds to form mono- and di-hydroxylated adducts. researchgate.net

Selective Reactions: In polyhydroxy compounds, the selective reaction of one hydroxyl group over another is a significant challenge in organic synthesis. nih.gov Studies on related polyhydroxy compounds have shown that it is possible to achieve site-selective reactions such as iodination, oxidation, and reduction on specific hydroxyl groups under controlled conditions. nih.gov For instance, specific primary hydroxyl groups in certain molecules can be selectively oxidized to an aldehyde or reduced. nih.gov

| Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Esterification | Carboxylic Acid, Acid Catalyst (e.g., H₂SO₄) | Aryl Ester | libretexts.org |

| Oxidation | Oxidizing agents (e.g., H₂O₂/UV for •OH generation) | Hydroxylated derivatives, Quinones | researchgate.net |

| Conversion to Leaving Group | Thionyl chloride (SOCl₂), Phosphorus tribromide (PBr₃) | (Generally for aliphatic alcohols) | libretexts.org |

Reactions with Other Functional Groups

The reactivity of this compound is not limited to its hydroxyl group. The lactam functionality also presents opportunities for chemical modification.

N-Acyliminium Ion Formation: The 3-hydroxyisoindolin-1-one tautomer can be transformed into a highly reactive N-acyliminium (NAI) ion intermediate under acidic conditions. nih.gov This electrophilic intermediate can then be trapped by a variety of nucleophiles, such as sodium cyanoborohydride (NaBH₃CN), to yield 3-substituted isoindolin-1-ones. nih.gov In the absence of a trapping nucleophile, the NAI intermediate may undergo a β-elimination reaction to form a 3-alkylideneisoindolin-1-one. nih.gov

Reactions with Organometallic Reagents: The synthesis of various 3-hydroxyisoindolin-1-ones can be achieved through the selective addition of organometallic reagents (like Grignard reagents, RMgX, or organolithium compounds, RLi) to phthalimides. nih.gov This indicates that the carbonyl group of the lactam is susceptible to nucleophilic attack.

Domino Reactions: The isoindolinone core can be constructed via domino reactions involving other functional groups. For instance, a triethylamine-catalyzed reaction has been developed between phthalimidomalonate derivatives and activated alkynes to synthesize N-fused tricyclic 3-hydroxyisoindolin-1-ones. rsc.org

Reaction Kinetics and Mechanisms

Investigating the kinetics and mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and understanding its chemical behavior.

Several reaction pathways have been proposed for the synthesis and transformation of the hydroxyisoindolinone scaffold.

Pathway A: Nucleophilic Trapping: One major pathway involves the acid-catalyzed generation of an N-acyliminium ion from the 3-hydroxyisoindolin-1-one tautomer. This intermediate is then trapped by a nucleophile to form a new C-C or C-heteroatom bond at the C-3 position. nih.gov

Pathway B: β-Elimination: If no suitable nucleophile is present to trap the N-acyliminium ion, it can undergo elimination of a proton from an adjacent carbon, leading to the formation of a C=C double bond, yielding a 3-alkylideneisoindolin-1-one. nih.gov

Pathway C: Intramolecular Cyclization: The formation of the ring system itself proceeds via a pathway involving nucleophilic addition of an amine to a carbonyl group, tautomerization, and subsequent intramolecular nucleophilic attack by the resulting amide on a ketone. nih.gov

Mechanistic studies provide deeper insight into the stability and reactivity of these compounds. Research on related isoindolinone derivatives has revealed pathways for isomerization and decomposition.

Isomerization and Oxidative Decomposition: It has been reported that 3-phenylmethyleneisoindolin-1-one, a related compound, undergoes isomerization and oxidative decomposition upon exposure to light and air. researchgate.net This suggests that the isoindolinone scaffold can be sensitive to environmental conditions, potentially through radical-mediated pathways or photochemical reactions. This reactivity is important to consider during the synthesis, purification, and storage of such compounds.

Cyclization Mechanism: The mechanism for the intramolecular cyclization to form isoindolones has been investigated using Density Functional Theory (DFT) calculations. rsc.org These studies help to elucidate the transition states and energy barriers involved in the ring-closing step.

Hydrolysis Kinetics: Kinetic studies on the hydrolysis of related compounds like 3-iminoisoindolin-1-one have been performed to understand the stability of the lactam ring under different pH conditions. rsc.org The mechanism of alkaline hydrolysis of these structures has been compared to that of phthalimide (B116566), providing insights into how modifications to the five-membered ring affect its susceptibility to ring-opening. rsc.org

Stereoselectivity in Reactions

The stereochemical outcome of reactions involving the this compound core structure and its derivatives is a critical aspect of its chemistry, influencing the biological activity and physical properties of the resulting compounds. Research has demonstrated that stereoselectivity, including both diastereoselectivity and enantioselectivity, can be effectively controlled through various synthetic strategies. These strategies primarily involve the use of chiral catalysts or by leveraging the influence of existing stereocenters or substituents within the molecule.

Enantioselective Catalysis

The generation of chiral isoindolinones from achiral precursors has been successfully achieved with high levels of enantioselectivity using catalytic asymmetric methods. A notable approach involves the organocatalytic asymmetric addition of thiols to N-acyl ketimines, which are generated in situ from 3-hydroxyisoindolinones. researchgate.net The use of a chiral Brønsted acid catalyst facilitates this reaction to produce N(acyl),S-acetals that feature a tetrasubstituted stereocenter. This transformation proceeds with high yields and excellent enantioselectivities. researchgate.net

For instance, the reaction of various 3-hydroxyisoindolinones with a range of thiols in the presence of a chiral phosphoric acid catalyst demonstrates broad applicability. The enantiomeric ratio (e.r.) of the products can reach up to 98.5:1.5, indicating a high degree of stereochemical control exerted by the chiral catalyst. researchgate.net

Another powerful strategy for constructing chiral isoindolinones is through transition metal-catalyzed C-H activation. A cobalt-catalyzed [4 + 1] annulation has been developed to synthesize biologically relevant chiral isoindolinones. researchgate.net This method can achieve high selectivities, with enantiomeric ratios up to 99:1 and diastereomeric ratios greater than 20:1 (E/Z). researchgate.net Similarly, a bimetallic relay catalytic system using Iron (Fe) and Rhodium (Rh) has been employed to produce a variety of chiral isoindolinone derivatives in high yields (up to 98%) and with significant enantioselectivities (up to 99% ee). researchgate.net

Table 1: Examples of Enantioselective Reactions Involving Isoindolinone Derivatives

| Reaction Type | Catalyst | Product Type | Max. Yield | Max. Enantioselectivity |

|---|---|---|---|---|

| Addition of Thiols to N-Acyl Ketimines researchgate.net | Chiral Brønsted Acid | N(acyl),S-Acetals | High | 98.5:1.5 e.r. |

| [4 + 1] Annulation researchgate.net | Cobalt(III) Complex | Chiral Isoindolinones | - | 99:1 e.r. |

| Alkynylation/Cyclotrimerization researchgate.net | Fe/Rh Bimetallic System | 3,3-Disubstituted Isoindolin-1-ones | 98% | 99% ee |

Diastereoselectivity and Substituent Effects

Diastereoselectivity in reactions of this compound derivatives is often governed by the steric and electronic properties of substituents on the isoindolinone scaffold, particularly at the nitrogen atom. The acid-catalyzed dehydration of 3-alkyl-3-hydroxyisoindolin-1-ones to form 3-methyleneisoindolin-1-ones is a key example where the stereochemistry of the resulting exocyclic double bond (E/Z isomerism) can be controlled. researchgate.net

Studies have shown that the size of the N-substituent significantly impacts the stereochemical outcome of this elimination reaction. When the N-substituent is small (e.g., N-H), the dehydration typically yields the Z-isomer as the exclusive or major product. However, as the steric bulk of the N-substituent increases (e.g., N-methyl, N-benzyl), the reaction becomes less selective or can even favor the formation of the E-isomer. This effect is attributed to steric interactions in the transition state, where a more sterically demanding N-substituent directs the elimination pathway to minimize repulsion, thereby favoring the E stereoisomer.

Table 2: Influence of N-Substituent on the Stereoselectivity of Dehydration of 3-Alkyl-3-hydroxyisoindolin-1-ones

| N-Substituent (in precursor 1) | Product (2) | E/Z Ratio | Combined Yield |

|---|---|---|---|

| H | Z-2d | Only Z | - |

| Methyl | E-2e / Z-2e | 7:1 | 96% |

| Benzyl (B1604629) | E-2f / Z-2f | 8:1 | - |

(Data sourced from a study on the influence of N-substitution on stereochemical outcomes)

This ability to tune the diastereomeric ratio by modifying the N-substituent provides a valuable synthetic tool for accessing specific stereoisomers of 3-methyleneisoindolin-1-ones, which are versatile intermediates for further chemical transformations. researchgate.net

Biological Activities and Mechanistic Insights

Anticancer Activity and Cytotoxicity

Isoindolinone derivatives have been the subject of extensive research for their potential as anticancer agents. Their cytotoxic effects against various cancer cell lines have been documented, highlighting the therapeutic potential of this chemical class.

Specific Cancer Cell Line Efficacy

The cytotoxic activity of isoindolinone derivatives has been evaluated against several human cancer cell lines, including hepatocellular carcinoma (HepG2), chronic myelogenous leukemia (K562), and colorectal adenocarcinoma (HT-29).

While direct studies on 7-Hydroxyisoindolin-1-one are not extensively available, research on related isoindolinone compounds has shown significant growth-inhibitory effects. For instance, certain N-substituted isoindoline-1,3-dione derivatives have demonstrated notable cytotoxicity against K562 cells researchgate.net. Similarly, other isoindolinone analogs have been reported to inhibit the proliferation of HepG2 and HT-29 cell lines nih.govresearchgate.net. The specific efficacy can vary significantly based on the substitutions on the isoindolinone core.

Below is a representative data table of the cytotoxic activity of various isoindolinone derivatives against the specified cancer cell lines, as reported in the literature.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 | 3.81 | researchgate.net |

| Indolinone Derivative 9 | HepG2 | 2.53 | nih.gov |

| Indolinone Derivative 20 | HepG2 | 3.08 | nih.gov |

| NCTD4 (isoindoline derivative) | HT-29 | Dose-dependent cytotoxicity | researchgate.net |

Note: The data presented is for isoindolinone derivatives and not specifically for this compound.

Phosphoinositide 3-kinase gamma (PI3Kγ) Inhibition

Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in crucial cellular functions such as cell growth, proliferation, and survival. The gamma isoform, PI3Kγ, is particularly implicated in inflammatory and immune responses and has emerged as a promising target in cancer therapy.

Several studies have focused on the development of isoindolin-1-one-based derivatives as potent and selective inhibitors of PI3Kγ nih.govnih.gov. The isoindolinone scaffold serves as a core structure that can be modified to enhance binding affinity and selectivity for the PI3Kγ active site nih.gov. The inhibition of PI3Kγ by these compounds can disrupt downstream signaling pathways that are essential for the survival and proliferation of cancer cells nih.govnih.gov. While the direct inhibitory activity of this compound on PI3Kγ has not been explicitly detailed, its structural similarity to known isoindolinone-based PI3Kγ inhibitors suggests it may possess similar properties.

Antimicrobial Activity

In addition to their anticancer potential, isoindolinone derivatives have been investigated for their antimicrobial properties. These compounds have shown activity against a range of pathogenic microorganisms, including both bacteria and fungi.

Antibacterial Spectrum

The antibacterial activity of isoindolinones has been observed against both Gram-positive and Gram-negative bacteria. A variety of N-substituted isoindolin-1-ones have been synthesized and evaluated for their potential as novel antimicrobial agents nih.govresearchgate.net.

Research has indicated that certain isoindolinone derivatives exhibit inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli researchgate.netmdpi.com. The specific spectrum and potency of antibacterial activity are highly dependent on the nature of the substituents on the isoindolinone ring system nih.gov.

| Compound/Derivative | Bacterial Strain | Activity | Reference |

| N-substituted isoindolin-1-ones | Gram-positive bacteria | Active | nih.gov |

| N-substituted isoindolin-1-ones | Gram-negative bacteria | Active | nih.gov |

| Isoindolinone derivatives | Staphylococcus aureus | Active | researchgate.net |

| Isoindolinone derivatives | Escherichia coli | Active | researchgate.net |

Note: The data presented is for isoindolinone derivatives and not specifically for this compound.

Antifungal Activity

The antifungal potential of the isoindolinone scaffold has also been explored. Studies have shown that certain derivatives possess activity against pathogenic fungi, including Aspergillus niger and Candida albicans nih.gov. The development of novel antifungal agents is crucial due to the rise of drug-resistant fungal infections, and isoindolinones represent a promising class of compounds in this regard.

The antifungal efficacy of these compounds is influenced by their structural features, and further research is needed to fully elucidate the structure-activity relationships for optimal antifungal activity nih.gov.

Mechanism of Antimicrobial Action

The precise mechanisms through which isoindolinone compounds exert their antimicrobial effects are not yet fully understood and are an area of ongoing investigation. However, based on studies of related heterocyclic compounds and initial findings for isoindolinones, several potential mechanisms can be proposed.

For antibacterial action, it is hypothesized that these compounds may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or nucleic acid replication mdpi.com. The structural components of the isoindolinone molecule likely play a key role in interacting with specific bacterial targets. For antifungal activity, potential mechanisms could involve the disruption of fungal cell membrane integrity, inhibition of essential enzymes, or interference with fungal cell division uni.lu. Further mechanistic studies are required to specifically pinpoint the molecular targets of this compound and its derivatives within microbial cells.

Other Biological Activities of Isoindolinone Derivatives (General Relevance)

The isoindolinone scaffold is a key structural motif in a wide array of biologically active compounds, demonstrating a broad spectrum of pharmacological effects. researchgate.net The versatility of this chemical structure has allowed for the development of derivatives with significant therapeutic potential across various disease areas. These activities range from modulating inflammatory pathways and managing metabolic disorders to protecting neuronal cells and combating viral infections. researchgate.net Furthermore, isoindolinone derivatives have shown notable effects on the central nervous system, including sedative, hypnotic, anxiolytic, and anticonvulsant properties.

Anti-inflammatory Effects

Isoindolinone derivatives have emerged as a significant class of compounds with potent anti-inflammatory properties. Research has demonstrated their ability to modulate key inflammatory pathways. For instance, certain isoindoline-1,3-dione derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial mediators of inflammation.